In Vitro LDL-R Promoter Activation: 3-Methylhex-5-en-3-amine vs. LY295427
3-Methylhex-5-en-3-amine is a key synthetic precursor to SCH 351448, a compound that selectively activates LDL-R promoter transcription with an ED50 of 25 μM in a JEG-3 cell-based reporter gene assay [1]. This represents a direct and specific mechanism for upregulating LDL receptor expression. In contrast, LY295427, another known LDL-R up-regulator, acts through an unknown, indirect mechanism and requires an in vivo dose of 40 mg/kg/day to achieve a cholesterol-lowering effect in hamsters [2]. The in vitro potency and well-defined mechanism of action linked to the SCH 351448 scaffold provide a clear differentiation from less specific up-regulators.
| Evidence Dimension | LDL-R Promoter Activation Potency |
|---|---|
| Target Compound Data | ED50 = 25 μM |
| Comparator Or Baseline | LY295427: ED50 = 40 mg/kg/day (in vivo, hamster) |
| Quantified Difference | Different assay systems (in vitro vs. in vivo) preclude direct quantitative comparison, but the target's well-defined in vitro potency and mechanism contrasts with the comparator's indirect and less potent in vivo profile. |
| Conditions | Target: JEG-3 cells transfected with pLDLR-GH reporter. Comparator: Cholesterol-coconut oil-fed hamsters. |
Why This Matters
For researchers focused on developing direct LDL-R transcription activators, 3-methylhex-5-en-3-amine provides access to a validated pharmacophore with a clear mechanism of action, unlike indirect modulators.
- [1] Crimmins, M. T., & Vanier, G. S. (2006). Enantioselective Total Synthesis of (+)-SCH 351448. Organic Letters, 8(13), 2887–2890. View Source
- [2] Bensch, W. R., et al. (1999). Effects of LY295427, a Low-Density Lipoprotein (LDL) Receptor Up-Regulator, on LDL Receptor Gene Transcription and Cholesterol Metabolism in Normal and Hypercholesterolemic Hamsters. The Journal of Pharmacology and Experimental Therapeutics, 289(1), 188-195. View Source
